molecular formula C6H5N3 B071554 1H-Imidazo[4,5-c]pyridine CAS No. 170245-15-5

1H-Imidazo[4,5-c]pyridine

Cat. No. B071554
M. Wt: 119.12 g/mol
InChI Key: UBOOKRVGOBKDMM-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridine is a heterocyclic compound . It is structurally similar to purines, which has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of a series of novel 7-aryl-1H-imidazo[4,5-b]pyridines was successfully demonstrated using a photocatalytic approach for C(sp2)−C(sp2) cross-coupling reaction via a photo-redox mechanism . This method provides an efficient way to synthesize novel 7-aryl-1H-imidazo[4,5-b]pyridines with simple reaction steps and good yields .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has led to its exploration in various biological investigations .


Chemical Reactions Analysis

1H-Imidazo[4,5-c]pyridine derivatives have been synthesized using a photocatalytic approach for C(sp2)−C(sp2) cross-coupling reaction via a photo-redox mechanism . This method has been used to create a series of novel 7-aryl-1H-imidazo[4,5-b]pyridines .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Imidazo[4,5-c]pyridine is 119.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 119.048347172 g/mol . The topological polar surface area is 41.6 Ų .

Scientific Research Applications

  • Therapeutic Agents : Imidazo[1,2-a]pyridine, a related compound, is recognized as a "drug prejudice" scaffold with applications in medicinal chemistry. It has applications in anticancer, antimicrobial, antiviral, and other therapeutic areas. It's represented in various marketed preparations like zolimidine and zolpidem (Deep et al., 2016).

  • Molecular Structures and Vibrational Properties : The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine have been analyzed, including its crystallization in the orthorhombic space group and the hydrogen-bonded chains formation (Dymińska et al., 2013).

  • Vibrational Spectra and Molecular Structure : Density functional theory (DFT) has been used to determine the molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its methyl derivatives, providing insights into the interactions and stability of these compounds (Lorenc et al., 2008).

  • Pharmacological Properties : Research into the pharmacological properties of imidazo[1,2-a]pyridine, a similar compound, has highlighted its role as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

  • Stable N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton, another closely related compound, offers a versatile platform for the generation of stable N-heterocyclic carbenes, useful in various chemical applications (Alcarazo et al., 2005).

  • Antituberculotic Activity : 1H-imidazo[4,5-b]pyridine derivatives have been studied for their potential antituberculotic activity, highlighting the medical potential of these compounds (Bukowski & Janowiec, 1996).

  • Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorescent probes have been developed for use in monitoring cellular health and exploring biochemical pathways, demonstrating their utility in chemical biology and sensor applications (Renno et al., 2022).

properties

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-c]pyridine

CAS RN

272-97-9
Record name 3,5-Diazaindole
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Record name 1H-Imidazo[4,5-c]pyridine
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Record name 3,5-Diazaindole
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Record name 5-Azabenzimidazole
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Synthesis routes and methods I

Procedure details

3H-Imidazolo[4,5-c]pyridine was prepared by the method of Stanovik and Tisler, Synthesis, 2, 120 (1974). A mixture of 2.2 g (0.02 mole) of 3,4-diaminopyridine and 5 ml diethoxymethyl acetate was heated at reflux for two hours. The reaction mixture was cooled and diluted by addition of ethyl acetate. The solid precipitate was collected by filtration and sublimed at 170° C. and 50 torr to give 0.84 g of 3H-imidazolo[4,5-c]pyridine; mp 165°-168° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
687
Citations
J Cai, M Baugh, D Black, C Long, DJ Bennett… - Bioorganic & medicinal …, 2010 - Elsevier
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues were identified as potent and selective cathepsin S inhibitor against both purified enzyme and in human JY cell based …
Number of citations: 21 www.sciencedirect.com
Z Tang, M Lu, K Liu, Y Zhao, Y Qi, Y Wang… - … of Photochemistry and …, 2018 - Elsevier
The excited-state intramolecular proton transfer (ESIPT) dynamics of 2-(4′-Amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) has been studied by using density-…
Number of citations: 36 www.sciencedirect.com
Y Mizuno, T Itoh, K Saito - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
The evidences that the reported 6-chloro-3, 4-diaminopyridine was actually 2-chloro-3, 4-diaminopyridine (X) were presented. By employing X 4-amino-1H-imidazo [4, 5-c]-pyridine (IV) …
Number of citations: 32 www.jstage.jst.go.jp
S Klutchko, JC Hodges… - Journal of …, 1991 - Wiley Online Library
New derivatives of the naturally occurring amino acid 4,5,6,7‐tetrahydro‐1H‐imidazo[4,5‐c]pyridine‐6‐carboxylic acid (spinacine) are reported. These include amide, ester, 5‐alkyl and …
Number of citations: 27 onlinelibrary.wiley.com
Ş Yurdakul, S Badoğlu - International Journal of Quantum …, 2011 - Wiley Online Library
The structural features of the 1H‐imidazo[4,5‐c]pyridine (ICPY) tautomers and homodimers of the most stable tautomers have been studied by quantum chemical methods. FTIR and …
Number of citations: 8 onlinelibrary.wiley.com
MM Balamurali, SK Dogra - Journal of Photochemistry and Photobiology A …, 2002 - Elsevier
Excited state intramolecular proton transfer (IPT) reaction in 2-(2′-hyrdoxyphenyl)-1H-imidazo[4,5-c]pyridine in different solvents and mixtures of binary solvents has been studied by …
Number of citations: 38 www.sciencedirect.com
DW Robertson, EE Beedle, JH Krushinski… - Journal of medicinal …, 1985 - ACS Publications
Recently several noncatecholamine, nonglycoside cardiotonic drugshave been discovered that possess both inotropic and vasodilator activities in experimental animalsand man. …
Number of citations: 110 pubs.acs.org
M Liu, Q Xu, S Guo, R Zuo, Y Hong, Y Luo, Y Li… - Bioorganic & medicinal …, 2018 - Elsevier
The hepatitis C virus (HCV) NS5B polymerase is an attractive target for the development of novel and selective inhibitors of HCV replication. In this paper, the design, synthesis, and …
Number of citations: 19 www.sciencedirect.com
G Jose, THS Kumara, G Nagendrappa… - European Journal of …, 2014 - Elsevier
New antimicrobial agents, imidazo[4,5-c]pyridine derivatives have been synthesized. We have developed a new synthetic protocol for the final reaction, an efficient microwave-assisted …
Number of citations: 33 www.sciencedirect.com
JA Montgomery, SJ Clayton… - Journal of Medicinal …, 1982 - ACS Publications
12 3 petitive inhibitor of AdoHcy hydrolase1 2 that has shown activity against herpes simplex type l3 45and oncogenic DNA viruses. 4, 5 Since this compound is neither deaminated by …
Number of citations: 10 pubs.acs.org

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